2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-Phenylenediamine with formic acid or trimethyl orthoformate.
Derivatization: Reaction with aromatic or aliphatic aldehydes, or cyanogen bromide in acetonitrile solution.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulphite.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a solvent mixture under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with biopolymers, leading to various biological effects . The compound may inhibit enzymes or receptors, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat peptic ulcers.
Pimobendan: A drug used in the treatment of congestive heart failure.
Uniqueness
2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzimidazole core with a pyrrolidinyl and phenylacetamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[1-(3-methylsulfanylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2S/c1-20(2)33(22-10-5-4-6-11-22)28(35)19-32-26-15-8-7-14-25(26)30-29(32)21-16-27(34)31(18-21)23-12-9-13-24(17-23)36-3/h4-15,17,20-21H,16,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSUZIOOLOFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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